rac Lenalidomide-13C5
Description
Contextualizing Lenalidomide (B1683929) as an Immunomodulatory Agent
Lenalidomide is a potent, orally available immunomodulatory drug (IMiD) that represents a significant advancement in the therapeutic landscape, particularly for hematological malignancies. drugbank.commyeloma.org As a derivative of thalidomide (B1683933), lenalidomide was developed through structural modifications that enhanced its potency and altered its side-effect profile compared to the parent compound. drugbank.comnih.gov Lenalidomide exists as a racemic mixture of its S(-) and R(+) enantiomers. drugbank.com
The compound's mechanism of action is multifaceted, encompassing direct anti-tumor effects and indirect immunomodulatory activities. drugbank.comoncolink.org The primary molecular target of lenalidomide is the cereblon (CRBN) protein, which functions as a substrate receptor within the cullin-ring E3 ubiquitin ligase complex. drugbank.commyeloma.org By binding to cereblon, lenalidomide modulates the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific lymphoid transcription factors, notably Ikaros (IKZF1) and Aiolos (IKZF3). drugbank.comhealthtree.orgmedchemexpress.com
The degradation of these target proteins triggers a cascade of downstream effects:
Immunomodulation : Lenalidomide enhances the host's immune response against tumor cells. It stimulates the proliferation and activity of T-cells and natural killer (NK) cells and increases the production of key cytokines like Interleukin-2 (IL-2). drugbank.comspandidos-publications.comnih.gov In fact, it is considered 100 to 1000 times more potent than thalidomide in stimulating T-cell proliferation. drugbank.com
Direct Anti-proliferative Effects : The drug directly inhibits the growth of malignant hematopoietic cells and induces apoptosis (programmed cell death). drugbank.com
Anti-angiogenesis : Lenalidomide impedes the formation of new blood vessels (angiogenesis), a process critical for tumor growth and survival, by inhibiting factors such as vascular endothelial growth factor (VEGF). drugbank.comoncolink.orgspandidos-publications.com
This unique combination of mechanisms—disrupting tumor-microenvironment interactions, directly killing cancer cells, and enhancing host immunity—underpins its therapeutic efficacy. nih.gov
Table 1: Key Properties of Lenalidomide
| Property | Description | Source(s) |
|---|---|---|
| Drug Class | Immunomodulatory Drug (IMiD) | myeloma.orgnih.gov |
| Molecular Target | Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. | drugbank.commyeloma.orgmedchemexpress.com |
| Key Mechanisms | 1. Immunomodulation (T-cell and NK cell activation). 2. Anti-proliferative (Induction of tumor cell apoptosis). 3. Anti-angiogenic (Inhibition of blood vessel formation). | drugbank.comoncolink.orgspandidos-publications.comnih.gov | | Primary Degraded Substrates | Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors. | drugbank.comhealthtree.orgashpublications.org | | Chirality | Exists as a racemic mixture of S(-) and R(+) enantiomers. | drugbank.com |
Specificity of Carbon-13 Labeling in rac-Lenalidomide-13C5
rac-Lenalidomide-13C5 is a specialized variant of lenalidomide designed specifically for research purposes. dcchemicals.com Its nomenclature provides key information:
"rac" : Indicates that it is a racemic mixture, containing both the R and S enantiomers, mirroring the form of the active pharmaceutical ingredient. drugbank.comdcchemicals.com
"Lenalidomide" : It is structurally identical to the parent drug.
"13C5" : Signifies that five specific carbon atoms in the molecule's backbone have been replaced with the stable isotope carbon-13. synzeal.com
The choice of carbon-13 for labeling is deliberate and offers distinct advantages. Carbon forms the fundamental skeleton of the lenalidomide molecule. Placing the isotopic label on the carbon backbone ensures a high degree of stability; the label is unlikely to be lost during metabolic processes, a potential issue with labels on more peripherally located atoms like hydrogen (deuterium labeling). chemicalsknowledgehub.com
rac-Lenalidomide-13C5 is intended as a tool for tracer studies in pharmacokinetic and metabolic research. dcchemicals.com Its primary function is to serve as a reference standard for the development and validation of analytical methods, enabling precise quantification and identification of lenalidomide and its metabolites in complex biological samples. synzeal.com The use of this labeled compound allows researchers to distinguish the administered drug from any endogenously present compounds, thereby enhancing the accuracy of ADME studies. acs.org
Table 3: Profile of rac-Lenalidomide-13C5
| Attribute | Details | Source(s) |
|---|---|---|
| Chemical Name | 3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione-13C5 | synzeal.com |
| Molecular Formula | C₈¹³C₅H₁₃N₃O₃ | synzeal.com |
| Isotopic Label | Five Carbon-13 (¹³C) atoms. | dcchemicals.comsynzeal.com |
| Form | Racemic mixture (racemate). | dcchemicals.com |
| Primary Application | Tracer for pharmacokinetic and metabolic research; analytical standard. | dcchemicals.comsynzeal.com |
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)(2,3,4,5,6-13C5)azinane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4+1,5+1,10+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTYRUGSSMKFNF-GSUYAWNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC=C2N)C(=O)N1[13CH]3[13CH2][13CH2][13C](=O)N[13C]3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675990 | |
| Record name | 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)(~13~C_5_)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219332-91-8 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219332-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)(~13~C_5_)piperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Advanced Analytical Characterization of Rac Lenalidomide 13c5
Synthetic Pathways for Site-Specific ¹³C-Labeling
The synthesis of rac-Lenalidomide-¹³C₅ requires the strategic introduction of five ¹³C atoms into the molecular structure. The labeling is typically designed to be on the piperidine-2,6-dione ring of the molecule. synzeal.comclearsynth.com This is achieved by using a ¹³C-labeled precursor during the synthesis.
A common synthetic route to Lenalidomide (B1683929) involves the coupling of a phthalimide-related moiety with a glutamine derivative. ausl.re.itresearchgate.net For the synthesis of rac-Lenalidomide-¹³C₅, the key starting material would be L-Glutamine labeled with five ¹³C atoms. The synthesis can be conceptualized in the following steps:
Preparation of ¹³C₅-labeled Glutamine Derivative: The synthesis begins with commercially available ¹³C₅-labeled L-Glutamine. This starting material is then converted into a suitable derivative for the subsequent cyclization and coupling steps.
Cyclization: The labeled glutamine derivative is cyclized to form the ¹³C₅-labeled 3-aminopiperidine-2,6-dione (B110489). This step is crucial for forming the core heterocyclic structure that will be part of the final Lenalidomide molecule.
Coupling Reaction: The labeled 3-aminopiperidine-2,6-dione is then coupled with a derivative of 3-nitro-phthalic anhydride, such as methyl 2-(bromomethyl)-3-nitrobenzoate. ausl.re.it This condensation reaction joins the two main components of the molecule.
Reduction and Final Product Formation: The nitro group on the phthalimide (B116566) ring is reduced to an amino group (-NH₂) to yield the final product, rac-Lenalidomide-¹³C₅. ausl.re.it The product is obtained as a racemic mixture, meaning it contains equal amounts of both enantiomers. ausl.re.it
This synthetic approach ensures that the five ¹³C atoms are specifically located within the piperidine-2,6-dione portion of the molecule, providing a distinct mass shift for analytical purposes. synzeal.comclearsynth.com
Spectroscopic and Chromatographic Validation of Isotopic Enrichment and Purity
Following synthesis, rigorous analytical techniques are employed to confirm the identity, purity, and isotopic enrichment of the rac-Lenalidomide-¹³C₅. High-performance liquid chromatography (HPLC) is used to assess the chemical purity, ensuring it meets high standards (typically >98%). schd-shimadzu.comdaicelpharmastandards.com The structural confirmation and validation of the isotopic labeling rely heavily on mass spectrometry and nuclear magnetic resonance spectroscopy. ausl.re.it
Mass spectrometry (MS) is the primary technique for verifying the successful incorporation of the five ¹³C atoms. The analysis confirms the expected increase in molecular weight compared to the unlabeled compound.
The molecular formula of unlabeled Lenalidomide is C₁₃H₁₃N₃O₃, with a molecular weight of approximately 259.26 g/mol . daicelpharmastandards.com The labeled analogue, rac-Lenalidomide-¹³C₅, has a molecular formula of C₈¹³C₅H₁₃N₃O₃ and an expected molecular weight of approximately 264.22 g/mol . schd-shimadzu.com
High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition and isotopic enrichment. biorxiv.org In positive ion mode, the protonated molecular ion [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) that reflects this mass increase.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Lenalidomide | C₁₃H₁₃N₃O₃ | 259.26 | ~260.10 |
| rac-Lenalidomide-¹³C₅ | C₈¹³C₅H₁₃N₃O₃ | 264.22 | ~265.12 |
Table 1: Comparison of molecular weights and expected mass spectrometry signals for unlabeled and ¹³C₅-labeled Lenalidomide.
The mass spectrum clearly distinguishes the labeled compound from any unlabeled counterpart, and the isotopic enrichment is confirmed to be at or above 99%. schd-shimadzu.com
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unequivocally determining the exact positions of the ¹³C labels within the molecule. Both ¹H NMR and ¹³C NMR spectra provide critical information.
In the ¹³C NMR spectrum of rac-Lenalidomide-¹³C₅, five signals corresponding to the carbons of the piperidine-2,6-dione ring will show significantly enhanced intensity due to the high abundance of the ¹³C isotope at these positions. The chemical shifts of these signals confirm their location within the ring. For unlabeled Lenalidomide, typical ¹³C NMR chemical shifts (in DMSO-d₆) for the piperidine (B6355638) ring carbons are observed around δ 172.9, 171.1, 51.5, 31.2, and 22.5 ppm. biorxiv.org The spectrum of the labeled compound would show strong signals at these positions, confirming the site-specific labeling.
In the ¹H NMR spectrum, the protons attached to or adjacent to the ¹³C-labeled carbons will exhibit splitting patterns known as ¹³C-¹H coupling. This coupling provides definitive proof of the label's position relative to the hydrogen atoms in the molecule. This detailed structural information from NMR, combined with the mass data from MS, provides a comprehensive validation of the synthesized rac-Lenalidomide-¹³C₅. ausl.re.it
Advanced Pharmacokinetic and Metabolic Profiling Utilizing Rac Lenalidomide 13c5
Quantitative Bioanalysis of Lenalidomide (B1683929) and its Metabolites in Biological Matrices
The accurate measurement of drug and metabolite concentrations in biological fluids is fundamental to understanding a compound's pharmacokinetic profile. rac-Lenalidomide-13C5 has proven to be an indispensable tool in this regard, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioassays.
Application of rac-Lenalidomide-13C5 as an Internal Standard in Liquid Chromatography-Tandem Mass Spectrometry Bioassays
In the realm of quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. rac-Lenalidomide-13C5, with its five 13C atoms, is an ideal SIL-IS for the quantification of lenalidomide in various biological matrices, such as plasma. nih.gov The key advantage of using a SIL-IS is its ability to mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization. This co-elution and co-ionization behavior effectively compensates for variations in sample preparation and matrix effects, leading to enhanced precision and accuracy of the measurement.
In a typical LC-MS/MS method, rac-Lenalidomide-13C5 is added to plasma samples at a known concentration before sample processing. nih.gov Following extraction, the sample is subjected to chromatographic separation and subsequent detection by a mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both lenalidomide and rac-Lenalidomide-13C5. For instance, the transition for lenalidomide might be m/z 260.3 > 149.1, while for the internal standard, it would be m/z 265.3 > 149.1. nih.gov The ratio of the peak area of the analyte to that of the SIL-IS is then used to determine the concentration of lenalidomide in the original sample by referencing a calibration curve.
Method Development and Validation for High-Sensitivity Quantitation
The development of robust and sensitive bioanalytical methods is crucial for accurately characterizing the pharmacokinetics of lenalidomide, especially at lower concentrations. Numerous LC-MS/MS methods have been developed and validated for the quantitation of lenalidomide in human plasma, often employing a stable isotope-labeled internal standard like lenalidomide-d5 (B593863) or, ideally, rac-Lenalidomide-13C5. mdpi.com
These methods typically involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analyte and internal standard from the complex biological matrix. nih.govresearchgate.net Chromatographic separation is commonly achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous component with a modifier like formic acid to ensure good peak shape and ionization efficiency. nih.govnih.gov
Method validation is performed according to regulatory guidelines to ensure the reliability of the data. Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability. For instance, a validated method demonstrated linearity over a concentration range of 5 to 1000 ng/mL for both total and unbound lenalidomide in human plasma. mdpi.com The accuracy and precision of such methods are typically within ±15% (or ±20% at the lower limit of quantitation), meeting the stringent requirements for bioanalytical method validation. mdpi.com
Below is an interactive data table summarizing typical parameters for a validated LC-MS/MS method for lenalidomide quantitation.
| Parameter | Typical Value/Range | Reference |
| Internal Standard | rac-Lenalidomide-13C5 or Lenalidomide-d5 | nih.govmdpi.com |
| Biological Matrix | Human Plasma | nih.govscienceopen.com |
| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction | nih.govresearchgate.net |
| Chromatographic Column | C18 Reversed-Phase | nih.govmdpi.comnih.gov |
| Mobile Phase | Acetonitrile/Methanol and 0.1% Formic Acid in Water | nih.govnih.gov |
| Detection | Triple Quadrupole Mass Spectrometry (MS/MS) | nih.govscienceopen.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |
| Linearity Range | e.g., 5 - 1000 ng/mL | mdpi.com |
| Accuracy | Within 85-115% | mdpi.com |
| Precision (%CV) | < 15% | mdpi.com |
Elucidation of Metabolic Pathways and Transformations of Lenalidomide
Understanding the metabolic fate of a drug is a critical aspect of its development. Isotope-labeled compounds like rac-Lenalidomide-13C5 are powerful tools in these investigations, enabling the tracking and identification of metabolites in both in vitro and in vivo systems.
In Vitro Metabolic Studies with Isotope-Labeled Lenalidomide
In vitro studies using systems such as human liver microsomes and hepatocytes are essential for predicting a drug's metabolic pathways in humans. nih.gov Studies have shown that lenalidomide does not undergo significant metabolism by cytochrome P450 (CYP) enzymes. nih.govcancercareontario.ca In vitro incubations of lenalidomide with human liver microsomes and hepatocytes did not result in the formation of any significant phase I or phase II metabolites. nih.gov This suggests that lenalidomide is not a substrate, inhibitor, or inducer of the CYP enzyme system, minimizing the potential for clinically significant drug-drug interactions mediated by these enzymes. nih.gov However, non-enzymatic hydrolysis can occur in aqueous media and plasma. cancercareontario.camdpi.com
In Vivo Metabolic Fate Tracking Using 13C-Labeled Compound
In vivo studies using radiolabeled compounds, such as [14C]-lenalidomide, have been instrumental in determining the mass balance and excretion pathways of the drug. nih.gov Following oral administration of [14C]-lenalidomide to healthy male subjects, the majority of the radioactive dose was recovered in the urine, indicating high oral absorption. nih.gov The predominant component in both plasma and urine was identified as unchanged lenalidomide. nih.gov
The use of 13C-labeled compounds like rac-Lenalidomide-13C5 in conjunction with high-resolution mass spectrometry allows for metabolic flux analysis, providing a dynamic view of metabolic pathways. nih.gov This technique can trace the transformation of the labeled compound through various metabolic processes in the body, helping to confirm the primary excretion of lenalidomide as an unchanged drug and to identify any minor metabolic products.
Identification and Characterization of Minor Metabolites and Ex Vivo Hydrolysis Products
While the primary fate of lenalidomide is excretion as the parent drug, minor metabolites have been identified. fda.govdrugbank.com Two such metabolites are hydroxy-lenalidomide and N-acetyl-lenalidomide, each constituting less than 5% of the parent drug levels in circulation. fda.govdrugbank.com
It has also been observed that lenalidomide can undergo hydrolysis in aqueous media. cancercareontario.cabms.com In vivo studies have noted the presence of hydrolysis products; however, it is believed that these are largely formed ex vivo (after sample collection). ausl.re.it The use of isotope-labeled standards helps in distinguishing between true in vivo metabolites and such ex vivo degradation products. The distinct mass shift of the labeled compound allows for the confident identification of its corresponding metabolites, differentiating them from endogenous compounds and artifacts.
Pharmacokinetic Parameter Determination and Population Pharmacokinetic Analysis with Stable Isotope Tracers
The utilization of stable isotope tracers, such as rac-Lenalidomide-13C5, represents a sophisticated approach in modern pharmacokinetics. Unlike radio-labeled compounds (e.g., 14C-lenalidomide), stable isotope-labeled versions are non-radioactive, which simplifies handling and allows for their use in a broader range of clinical studies, including those involving vulnerable populations where radioactivity is a concern.
One of the primary advantages of using rac-Lenalidomide-13C5 is the ability to perform co-administration studies, where both the labeled and unlabeled drug are given simultaneously. This "Cassette-microdosing" or stable isotope co-administration methodology allows for the precise determination of absolute bioavailability and the assessment of drug-drug interactions with a reduced number of subjects and lower inter-subject variability. Mass spectrometry techniques can differentiate between the endogenous compound and the administered stable isotope-labeled drug, providing highly accurate and reliable data.
Population pharmacokinetic (PopPK) analysis, a method to evaluate the sources of variability in drug concentrations among individuals, is also significantly enhanced by the use of stable isotope tracers. By providing more precise individual pharmacokinetic parameter estimates, rac-Lenalidomide-13C5 can help in identifying covariates (such as age, weight, or organ function) that influence drug disposition, leading to more individualized dosing regimens.
The absorption of a drug is a critical determinant of its clinical efficacy. rac-Lenalidomide-13C5 is instrumental in accurately assessing absorption dynamics and systemic exposure. For instance, in an absolute bioavailability study, the unlabeled drug can be administered orally while rac-Lenalidomide-13C5 is given intravenously. By comparing the plasma concentration-time profiles of both forms, a precise measure of the fraction of the oral dose that reaches systemic circulation can be obtained.
Studies on lenalidomide have shown that it is rapidly absorbed after oral administration, with maximum plasma concentrations (Cmax) typically reached within an hour under fasting conditions. nih.gov The systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), increases proportionally with the dose, indicating linear pharmacokinetics. nih.govausl.re.it While specific studies detailing the use of rac-Lenalidomide-13C5 as a tracer for these assessments are not publicly available, the general pharmacokinetic parameters of lenalidomide are well-established.
| Parameter | Value (for a 25 mg dose in healthy volunteers) | Reference |
|---|---|---|
| Tmax (h) | ~1.0 | nih.gov |
| Cmax (ng/mL) | 487 | hres.ca |
| AUC∞ (ng·h/mL) | 2124 | hres.ca |
| Half-life (t1/2) (h) | ~3 |
Understanding how a drug is cleared from the body is fundamental to its safe and effective use. rac-Lenalidomide-13C5 can be a powerful tool in delineating the clearance mechanisms and excretion pathways of lenalidomide. By tracing the labeled molecule, researchers can accurately quantify the extent of renal and non-renal clearance and identify and quantify metabolites in urine and feces.
Lenalidomide is primarily eliminated from the body through the kidneys, with a substantial portion of the drug excreted unchanged in the urine. nih.gov Studies using 14C-labeled lenalidomide have shown that approximately 90% of an administered dose is recovered in the urine, with about 4% found in the feces. Metabolism plays a minor role in the clearance of lenalidomide. The use of rac-Lenalidomide-13C5 in such studies would allow for a more precise differentiation between the parent drug and its metabolites without the complexities of handling radioactive materials.
| Excretion Pathway | Percentage of Administered Dose | Reference |
|---|---|---|
| Urine (Total) | ~90% | |
| Urine (Unchanged Lenalidomide) | ~82% | nih.gov |
| Feces | ~4% |
The disposition of a drug can be significantly altered in special populations, such as individuals with organ impairment. rac-Lenalidomide-13C5 offers a precise method to study these alterations. By conducting pharmacokinetic studies in models of renal or hepatic impairment, the impact of organ dysfunction on the absorption, distribution, metabolism, and excretion of lenalidomide can be accurately quantified.
Given that lenalidomide is predominantly cleared by the kidneys, renal impairment has a profound effect on its pharmacokinetics. In patients with decreased renal function, the clearance of lenalidomide is reduced, leading to a longer half-life and increased systemic exposure. tga.gov.au This necessitates dose adjustments to avoid potential toxicities. While formal studies using rac-Lenalidomide-13C5 in these populations are not widely published, the general impact of renal impairment on lenalidomide pharmacokinetics has been characterized.
| Renal Function (Creatinine Clearance) | Half-life (t1/2) (h) | AUC Increase (approx.) | Reference |
|---|---|---|---|
| Normal (> 80 mL/min) | ~3.5 | - | tga.gov.au |
| Mild (50-80 mL/min) | Slightly increased | Minor | tga.gov.au |
| Moderate (30-50 mL/min) | > 9 | ~2-fold | tga.gov.au |
| Severe (< 30 mL/min) | > 9 | ~3-fold | tga.gov.au |
Stereochemical Investigations and Racemization Studies of Lenalidomide Employing Rac Lenalidomide 13c5
Chiral Resolution and Enantioselective Analysis of Lenalidomide (B1683929) and its Labeled Analog
Methodologies for the chiral separation of lenalidomide enantiomers are well-established, primarily relying on techniques such as high-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs) and capillary electrophoresis (CE). oup.commdpi.comresearchgate.net These methods successfully resolve the (S)- and (R)-enantiomers from the racemic mixture, allowing for their individual quantification. researchgate.netoup.com
While stable isotope-labeled compounds like Lenalidomide-13C5 are frequently used as internal standards in bioanalytical methods for accurate quantification in plasma samples, there are no specific studies found that detail the chiral resolution of rac-Lenalidomide-13C5 itself or use it as the primary tool for developing and validating enantioselective assays. The focus remains on the unlabeled or deuterated drug.
In Vitro and In Vivo Racemization Kinetics of Lenalidomide Using 13C-Labeled Forms
The study of lenalidomide's racemization kinetics is critical, as the rapid in vivo interconversion complicates the administration of a single, pure enantiomer. mdpi.com Research in this area has determined the racemization half-life to be approximately 4-5 hours under non-enzymatic conditions. researchgate.netrsc.org
To overcome the rapid interconversion for study purposes, scientists have synthesized deuterated lenalidomide. researchgate.net Substituting hydrogen with deuterium (B1214612) at the chiral center slows the rate of racemization due to the kinetic isotope effect, which in turn allows for a more accurate study of the individual enantiomers' properties both in vitro and in vivo. researchgate.net
There is no available data in the scientific literature detailing studies that have used rac-Lenalidomide-13C5 to determine the in vitro or in vivo racemization kinetics of lenalidomide. Such a study would be technically feasible, using mass spectrometry to track the conversion of one labeled enantiomer into its unlabeled counterpart, but it does not appear to have been published.
Stereospecific Biotransformation and Dispositional Differences of Lenalidomide Enantiomers
The biotransformation of lenalidomide is minimal, with the majority of the drug being excreted unchanged in the urine. drugbank.com However, understanding any potential stereospecificity in metabolism or disposition is important. Studies on related compounds, like thalidomide (B1683933), have shown that stereoselectivity in metabolism can significantly impact a drug's efficacy and safety profile. nih.govresearchgate.net
For lenalidomide, investigations into the stereospecific differences in biological activity have been conducted, often using the stabilized deuterated enantiomers to differentiate the effects. researchgate.net These studies have confirmed the superior pharmacological activity of the (S)-enantiomer. researchgate.net There are no specific research findings that have employed rac-Lenalidomide-13C5 to investigate the stereospecific biotransformation or dispositional differences between the lenalidomide enantiomers.
Assessment of Drug Drug Interactions and Transporter Mediated Disposition with Rac Lenalidomide 13c5
Evaluation of Cytochrome P450 Enzyme Interactions Using Stable Isotope Probes
The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs. Consequently, the potential for a new chemical entity to be a substrate, inhibitor, or inducer of these enzymes is a primary focus of DDI studies. In vitro investigations using human liver microsomes, hepatocytes, and recombinant CYP isozymes are standard methods to assess this potential. nih.govfda.gov
Substrate, Inhibitor, and Inducer Potential of Lenalidomide (B1683929)
Extensive in vitro research has consistently demonstrated that lenalidomide has a very low propensity for metabolism by the cytochrome P450 system. nih.govfda.gov Studies using human liver microsomes and hepatocytes showed no significant Phase I or Phase II metabolism of lenalidomide. nih.gov The primary route of elimination for the drug is renal excretion, with approximately two-thirds of the compound being excreted unchanged in the urine. fda.govcancercareontario.ca This low metabolic profile was confirmed in studies using radiolabeled lenalidomide, which found that the vast majority of the administered product in plasma is the intact parent drug. ausl.re.itdrugbank.com
Furthermore, lenalidomide does not act as an inhibitor or an inducer of major CYP450 enzymes at clinically relevant concentrations. nih.govfda.govbms.com In vitro assessments showed no inhibitory effect on CYP1A2, CYP2C9, CYP2C19, CYP2D6, or CYP3A4/5. nih.goveuropa.eu Similarly, studies in cultured human hepatocytes found that lenalidomide did not induce the activity of these key enzymes. nih.gov This collective evidence strongly indicates that clinically significant pharmacokinetic DDIs between lenalidomide and co-administered drugs that are substrates, inhibitors, or inducers of the CYP450 pathway are unlikely. nih.govcancercareontario.ca
Table 1: In Vitro Assessment of Lenalidomide's Cytochrome P450 Interaction Potential
| CYP Enzyme Interaction | Finding | Implication |
| Substrate Potential | In vitro incubation with human liver microsomes and hepatocytes resulted in no significant metabolism. nih.gov | Lenalidomide is not metabolized by CYP enzymes; clearance is primarily renal. fda.gov |
| Inhibitor Potential | No inhibitory effects were observed on major CYP isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5). nih.goveuropa.eu | Lenalidomide is unlikely to increase the plasma concentration of co-administered CYP substrates. nih.gov |
| Inducer Potential | No induction of CYP activities was observed in cultured human hepatocytes. nih.govfda.gov | Lenalidomide is unlikely to decrease the plasma concentration of co-administered CYP substrates. nih.gov |
Role of Efflux Transporters (e.g., P-glycoprotein) in Lenalidomide Disposition
Drug transporters, such as the efflux transporter P-glycoprotein (P-gp, also known as ABCB1), are critical in determining a drug's absorption, distribution, and elimination. aacrjournals.org Understanding the interplay between a drug and these transporters is vital for predicting its disposition and potential for DDIs.
Mechanistic Studies of Transporter-Mediated Clearance and Isotope-Labeled Substrates
Mechanistic studies, often employing isotope-labeled substrates, are used to investigate the role of transporters in a drug's clearance. In vitro studies have established that lenalidomide is a weak substrate of P-gp. bms.comnih.govnih.gov Research using cell lines that overexpress P-gp, such as HL-60/VCR, showed approximately half the intracellular accumulation of lenalidomide compared to wild-type cells. aacrjournals.org Co-incubation with a P-gp inhibitor reversed this effect, increasing lenalidomide accumulation. aacrjournals.org Other in vitro monolayer models (e.g., MDCKII cells) demonstrated a higher basolateral-to-apical flux than the reverse, suggesting active transport by an apically directed transporter like P-gp. aacrjournals.org
Despite these in vitro findings, clinical studies have shown that P-gp-mediated transport does not have a clinically significant impact on lenalidomide's pharmacokinetics. nih.govdeepdyve.com Controlled crossover studies in healthy volunteers co-administering lenalidomide with potent P-gp inhibitors like quinidine (B1679956) or with P-gp substrates/inhibitors like temsirolimus (B1684623) found no clinically relevant changes in lenalidomide's systemic exposure (Cmax or AUC). nih.goveuropa.euresearchgate.net Similarly, lenalidomide did not significantly affect the pharmacokinetics of the P-gp substrate digoxin (B3395198). nih.gov The high solubility and permeability of lenalidomide may allow it to overcome the effects of P-gp efflux. nih.gov
In vitro investigations have also determined that lenalidomide is not a substrate for a variety of other key drug transporters, including BCRP, MRP1, MRP2, MRP3, OAT1, OAT3, OATP1B1, OCT1, and OCT2. nih.goveuropa.eufda.gov
Table 2: Summary of Mechanistic Studies on Lenalidomide and P-glycoprotein (P-gp)
| Study Type | Model System | Key Finding | Conclusion |
| In Vitro Transport | MDCKII cell monolayers | Higher basolateral-to-apical flux compared to apical-to-basal flux. aacrjournals.org | Suggests active efflux transport, consistent with a P-gp substrate. aacrjournals.org |
| In Vitro Accumulation | P-gp-overexpressing HL-60/VCR cells | ~2-fold lower intracellular lenalidomide accumulation compared to wild-type cells. aacrjournals.org | Confirms lenalidomide as a P-gp substrate. aacrjournals.org |
| In Vivo DDI Study | Healthy Volunteers | Co-administration with the potent P-gp inhibitor quinidine had no clinically relevant effect on lenalidomide Cmax or AUC. nih.goveuropa.euresearchgate.net | P-gp inhibition does not significantly alter lenalidomide systemic exposure. nih.gov |
| In Vivo DDI Study | Healthy Volunteers | Co-administration with the P-gp substrate digoxin resulted in a minor increase in digoxin Cmax but no other changes in its pharmacokinetics. nih.gov | Lenalidomide does not cause clinically significant interactions with P-gp substrates. nih.govdeepdyve.com |
Applications of Rac Lenalidomide 13c5 in Preclinical and Clinical Research Studies
Use in Non-Clinical Toxicokinetic Studies and Safety Assessments
In the landscape of non-clinical research, rac-Lenalidomide-13C5 is instrumental in toxicokinetic (TK) studies. These studies are paramount for assessing the systemic exposure of a new drug and its metabolites in animal models, thereby providing a crucial link between the administered dose and any observed toxicological effects. The use of a stable isotope-labeled internal standard like rac-Lenalidomide-13C5 is a cornerstone of modern bioanalytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), employed in TK studies.
By adding a known quantity of rac-Lenalidomide-13C5 to biological samples (e.g., plasma, tissue homogenates) prior to analysis, researchers can accurately determine the concentration of the unlabeled drug, lenalidomide (B1683929). The labeled compound and the unlabeled analyte behave almost identically during sample extraction, chromatography, and ionization in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z), allowing the detector to measure both compounds simultaneously. This co-analysis effectively corrects for any variability or loss that may occur during the analytical process, ensuring the integrity and reliability of the TK data. This high level of accuracy is essential for establishing a clear dose-exposure-response relationship, which is a regulatory requirement for the safety assessment of new pharmaceutical agents before they can proceed to human trials.
Facilitating Clinical Trial Bioanalysis for Pharmacokinetic and Pharmacodynamic Endpoints
The role of rac-Lenalidomide-13C5 extends into the clinical phases of drug development, where it is a key component in the bioanalysis of samples from clinical trials. In this setting, it is used to precisely measure lenalidomide concentrations in human plasma, which is fundamental for determining the drug's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. PK studies describe what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD studies describe what the drug does to the body.
A highly sensitive and robust bioanalytical method is crucial for generating the data that underpins these studies. The use of rac-Lenalidomide-13C5 as an internal standard in LC-MS/MS assays is the gold standard for this purpose. veeprho.com For instance, a validated LC-MS/MS method for the quantification of lenalidomide in human plasma would utilize a stable isotope-labeled internal standard to ensure accuracy and precision over a specified concentration range. mdpi.com
One study explicitly detailed the use of [13C5]-CC-5013 (an alternative nomenclature for rac-Lenalidomide-13C5) as an internal standard for determining lenalidomide concentrations in human plasma. nih.gov The quantification was achieved using multiple-reaction monitoring with specific m/z transitions for lenalidomide (260.3/149.2) and the internal standard (265.1/149.2). nih.gov This level of detail highlights the specificity and precision afforded by using a stable isotope-labeled compound.
The data generated from such analyses are critical for establishing key PK parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). These parameters are, in turn, correlated with pharmacodynamic endpoints to understand the exposure-response relationship in humans.
Below is a table representing typical validation parameters for an LC-MS/MS method for lenalidomide in human plasma, illustrating the performance characteristics achievable with the use of a stable isotope-labeled internal standard.
| Validation Parameter | Result |
| Linearity Range | 2.044 - 1015.506 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.044 ng/mL |
| Intra-day Precision (%CV) | ≤ 3.29% |
| Inter-day Precision (%CV) | ≤ 7.65% |
| Intra-day Accuracy | 93.00 - 105.86% |
| Inter-day Accuracy | 94.45 - 101.10% |
| Recovery | ~98% |
| This table is a composite representation based on data from published bioanalytical method validation studies for lenalidomide. mdpi.comscielo.org.mx |
Investigational Applications in Specific Disease Models
Beyond its role in supporting pharmacokinetic and toxicokinetic studies, lenalidomide itself is the subject of extensive research in various disease models, with rac-Lenalidomide-13C5 playing a crucial background role in the analysis of drug levels in these preclinical investigations.
Hematological Malignancies
Lenalidomide is a cornerstone in the treatment of several hematological malignancies, and its mechanisms of action are a continuous subject of preclinical research. researchgate.net In models of multiple myeloma, lenalidomide has been shown to have direct anti-proliferative effects and to modulate the tumor microenvironment. nih.govspandidos-publications.com Research in diffuse large B-cell lymphoma (DLBCL) models has demonstrated that lenalidomide can enhance the efficacy of CAR-T cell therapy by improving T-cell function and infiltration into the tumor. researchgate.net Furthermore, in xenograft models of blastic plasmacytoid dendritic cell neoplasm (BPDCN), lenalidomide treatment led to a significant reduction in tumor burden and prolonged survival. aacrjournals.org The accurate measurement of lenalidomide exposure in these animal models, facilitated by stable isotope-labeled internal standards, is critical to correlating the observed anti-tumor effects with drug concentrations.
Neurodegenerative Disorders
More recently, the immunomodulatory and anti-inflammatory properties of lenalidomide have prompted investigations into its potential therapeutic effects in neurodegenerative diseases.
In a mouse model of amyotrophic lateral sclerosis (ALS) , treatment with lenalidomide at the onset of symptoms was found to extend survival, improve motor performance, and reduce neuronal cell death in the spinal cord. nih.gov The study also noted that lenalidomide treatment led to a reduction in pro-inflammatory cytokines and an up-regulation of anti-inflammatory cytokines, suggesting a neuroprotective mechanism mediated by its immunomodulatory effects. nih.gov
Similarly, in a rat model of Parkinson's disease (PD) , lenalidomide demonstrated neuroprotective effects. nih.gov The study reported that lenalidomide treatment alleviated motor deficits and prevented the loss of dopamine-producing neurons in the substantia nigra. nih.gov The proposed mechanism involves the drug's ability to increase neurotrophic factors in addition to its known anti-inflammatory actions. nih.gov Other preclinical studies in PD models have also suggested that lenalidomide can reduce microglial activation, a key component of neuroinflammation. frontiersin.org
The research findings in these disease models are summarized in the table below.
| Disease Model | Key Research Findings |
| Multiple Myeloma | Direct anti-proliferative effects; modulation of the tumor microenvironment. nih.govspandidos-publications.com |
| Diffuse Large B-cell Lymphoma (DLBCL) | Enhances CAR-T cell function, leading to reduced tumor burden and prolonged survival. researchgate.net |
| Blastic Plasmacytoid Dendritic Cell Neoplasm (BPDCN) | Significant reduction in tumor cells in peripheral blood, bone marrow, and spleen; pro-apoptotic effects. aacrjournals.org |
| Amyotrophic Lateral Sclerosis (ALS) | Extended survival, improved motor function, attenuated neuronal cell death, and modulation of inflammatory cytokines. nih.gov |
| Parkinson's Disease (PD) | Alleviation of motor impairments, protection of dopaminergic neurons, and increased neurotrophic factors. nih.govfrontiersin.org |
Analytical Method Development and Validation Using Rac Lenalidomide 13c5 As a Reference Standard
Development of Robust and Sensitive Liquid Chromatography-Mass Spectrometry Methods for Lenalidomide (B1683929) Quantitation
The development of a robust and sensitive analytical method is paramount for the accurate quantification of Lenalidomide in various matrices, from bulk drug substances to human plasma. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its superior selectivity and sensitivity. unil.ch The use of rac-Lenalidomide-13C5 as an internal standard is a critical component of method development. nih.gov
A typical LC-MS/MS method involves the extraction of Lenalidomide and the rac-Lenalidomide-13C5 internal standard from the sample matrix, often through liquid-liquid extraction or solid-phase extraction. nih.govnih.gov Chromatographic separation is then performed, commonly using a C18 reversed-phase column. nih.govresearchgate.net The mobile phase is typically a combination of an aqueous solution with a mild acid, like formic acid, and an organic solvent such as methanol (B129727) or acetonitrile, run in either an isocratic or gradient mode. nih.govmdpi.com
Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with multiple-reaction monitoring (MRM). nih.gov Specific precursor-to-product ion transitions are monitored for both Lenalidomide and rac-Lenalidomide-13C5. For instance, a transition of m/z 260.3 → 149.2 might be used for Lenalidomide, while a transition of m/z 265.1 → 149.2 would be monitored for the Lenalidomide-13C5 internal standard. nih.gov The use of a stable isotope-labeled internal standard like rac-Lenalidomide-13C5 is crucial as it compensates for any potential variability in the analytical process, thus increasing the reliability of the quantification. unil.ch
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | HPLC or UPLC | nih.govabap.co.in |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5µm) | rjptonline.orgijarmps.org |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Methanol or Acetonitrile (e.g., 20:80 v/v) | nih.govmdpi.com |
| Flow Rate | 0.4 - 1.0 mL/min | nih.govabap.co.in |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govresearchgate.net |
| Detection | Triple Quadrupole Mass Spectrometry (MS/MS) | nih.gov |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| MRM Transition (Lenalidomide) | e.g., m/z 260.3 → 149.2 | nih.gov |
| MRM Transition (Lenalidomide-13C5) | e.g., m/z 265.1 → 149.2 | nih.gov |
Characterization and Quantitation of Lenalidomide Impurities and Degradation Products using Labeled Standards
The control of impurities and degradation products is a critical aspect of ensuring the safety and efficacy of any pharmaceutical product. synzeal.comdaicelpharmastandards.com Analytical methods must be capable of separating, identifying, and quantifying these related substances. While reference standards for known impurities are used, a stable isotope-labeled standard of the parent drug, such as rac-Lenalidomide-13C5, is invaluable for accurately quantifying the decline of the active pharmaceutical ingredient (API) and, by extension, the formation of degradants, especially in complex stability studies.
Stability-Indicating Methods and Forced Degradation Studies
A stability-indicating method (SIAM) is a validated analytical procedure that can accurately measure the drug substance in the presence of its potential degradation products, impurities, and excipients. nih.gov The development of a SIAM requires forced degradation (or stress testing) studies, where the drug substance is exposed to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradants. rjptonline.orgnih.govorientjchem.org
The objective is to demonstrate that the analytical method can resolve the main peak of Lenalidomide from any peaks corresponding to degradation products. nih.gov In these studies, rac-Lenalidomide-13C5 serves as a reliable internal standard to precisely quantify the amount of undegraded Lenalidomide remaining after stress testing. This ensures an accurate mass balance assessment, where the loss in the parent drug should be accounted for by the sum of the degradation products formed. orientjchem.org Studies have shown that Lenalidomide is susceptible to degradation under hydrolytic (acidic and basic) conditions. rjptonline.orgresearchgate.net
| Stress Condition | Observation | Reference |
|---|---|---|
| Acid Hydrolysis (e.g., 0.5 N HCl) | Significant degradation observed | rjptonline.orgorientjchem.org |
| Base Hydrolysis (e.g., 0.2 N NaOH) | Significant degradation observed | orientjchem.org |
| Oxidative (e.g., 30% H₂O₂) | Degradation observed | orientjchem.org |
| Thermal (e.g., 80°C) | Stable or minor degradation | rjptonline.orgnih.gov |
| Photolytic (UV/Sunlight) | Generally stable | nih.gov |
Application in Quality Control and Commercial Production Environments
The robust and validated analytical methods developed using rac-Lenalidomide-13C5 as a reference standard are essential in quality control (QC) laboratories and commercial manufacturing settings. synzeal.com In these environments, adherence to Good Manufacturing Practices (GMP) is mandatory. qualio.com Analytical methods are used for the routine testing of raw materials, in-process samples, and the final drug product to ensure they meet predefined specifications for identity, strength, quality, and purity. biobostonconsulting.comresourcelabel.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
